3-Hydroxy-1-phenylcyclobutane-1-carboxamide
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Overview
Description
3-Hydroxy-1-phenylcyclobutane-1-carboxamide is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2/c12-10(14)11(6-9(13)7-11)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)/t9-,11+ . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder . The compound should be stored at 4 degrees Celsius . Unfortunately, the boiling point is not specified .Scientific Research Applications
Novel Binding Site Identification
3-Hydroxy-1-phenylcyclobutane-1-carboxamide derivatives have been studied for their interaction with the fat mass and obesity-associated protein (FTO), revealing a novel binding site. This discovery is significant as it provides new insights into the molecular recognition by FTO, opening avenues for the development of selective and potent FTO inhibitors. Such inhibitors could be crucial in exploring therapeutic targets for obesity or obesity-associated diseases (Wu He et al., 2015).
Material Science Applications
In the realm of material sciences, cyclobutane derivatives have been utilized in the synthesis of negative-type photosensitive polyamic acids. These compounds are important for developing advanced materials with specific photosensitivity, applicable in photolithography and potentially in the production of microelectronic devices (Sunghye Choi et al., 2006).
Organic Synthesis and Catalysis
Cyclobutane-containing compounds, similar to this compound, have been used as chiral tether groups in asymmetric intramolecular [2 + 2] photocycloadditions. This process is pivotal in organic synthesis, enabling the construction of cyclobutane lactones with high diastereoselectivity, useful in the synthesis of complex organic molecules (S. Faure et al., 2002).
Radiopharmaceutical Development
The synthesis and improvement of radio-labeled compounds such as anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) demonstrate the utility of cyclobutane derivatives in medical imaging, particularly in positron emission tomography (PET) for tumor imaging. These advancements are crucial for enhancing the diagnostic accuracy and efficacy in clinical settings (J. McConathy et al., 2003).
Antimicrobial and Herbicidal Activities
Research into ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, which are structurally related to this compound, has shown significant biological activities. These compounds exhibit potent antimicrobial properties against various bacterial strains and also possess herbicidal activity, highlighting their potential in developing new antimicrobial agents and herbicides (J. Kos et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-hydroxy-1-phenylcyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(14)11(6-9(13)7-11)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOBZJHFJXBUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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